molecular formula C6H11NO2 B8192233 (4S,5S)-5-Hydroxymethyl-4-methyl-pyrrolidin-2-one

(4S,5S)-5-Hydroxymethyl-4-methyl-pyrrolidin-2-one

Cat. No.: B8192233
M. Wt: 129.16 g/mol
InChI Key: XAFPDHOSZYGKNV-CRCLSJGQSA-N
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Description

(4S,5S)-5-Hydroxymethyl-4-methyl-pyrrolidin-2-one is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidinone ring substituted with hydroxymethyl and methyl groups. The stereochemistry at the 4 and 5 positions is crucial for its biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5S)-5-Hydroxymethyl-4-methyl-pyrrolidin-2-one typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the reduction of a corresponding diketone using a chiral reducing agent such as L-Selectride . The reaction is usually carried out at low temperatures to maintain stereoselectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale catalytic hydrogenation processes. These processes often utilize metal catalysts such as palladium or platinum on carbon supports to achieve high yields and purity. The reaction conditions are optimized to ensure the correct stereochemistry and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(4S,5S)-5-Hydroxymethyl-4-methyl-pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: L-Selectride or sodium borohydride in an appropriate solvent.

    Substitution: Nucleophiles such as alkyl halides or amines under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyrrolidinone derivatives.

Scientific Research Applications

(4S,5S)-5-Hydroxymethyl-4-methyl-pyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block for the synthesis of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique stereochemistry.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (4S,5S)-5-Hydroxymethyl-4-methyl-pyrrolidin-2-one involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • (4S,5S)-4,5-Dihydroxy-2-pyrrolidinone
  • (4S,5S)-4-Methyl-5-hydroxy-2-pyrrolidinone
  • (4S,5S)-4,5-Bis(hydroxymethyl)-2-pyrrolidinone

Uniqueness

(4S,5S)-5-Hydroxymethyl-4-methyl-pyrrolidin-2-one is unique due to its specific stereochemistry and the presence of both hydroxymethyl and methyl groups on the pyrrolidinone ring. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(4S,5S)-5-(hydroxymethyl)-4-methylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-4-2-6(9)7-5(4)3-8/h4-5,8H,2-3H2,1H3,(H,7,9)/t4-,5+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAFPDHOSZYGKNV-CRCLSJGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC(=O)N[C@@H]1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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